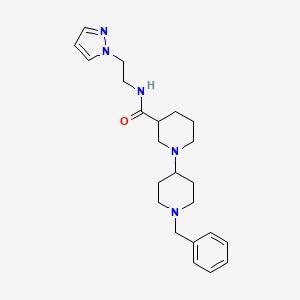![molecular formula C18H20ClNO2 B5989722 N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide](/img/structure/B5989722.png)
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 4-chlorophenyl group and a propoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenyl ethylamine and 4-propoxybenzoic acid.
Amide Bond Formation: The primary step involves the formation of an amide bond between the amine group of 4-chlorophenyl ethylamine and the carboxyl group of 4-propoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Utilizing large-scale reactors with automated control systems to maintain optimal reaction conditions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides or phenols.
科学研究应用
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and intermediates.
作用机制
The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-[1-(4-chlorophenyl)ethyl]-4-methoxybenzamide
- N-[1-(4-chlorophenyl)ethyl]-4-ethoxybenzamide
- N-[1-(4-chlorophenyl)ethyl]-4-butoxybenzamide
Uniqueness
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propoxy group can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.
属性
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-3-12-22-17-10-6-15(7-11-17)18(21)20-13(2)14-4-8-16(19)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPUTSILBCCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[1-(2H-indazol-2-ylacetyl)-3-piperidinyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B5989640.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5989659.png)
![N-(3-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5989671.png)
![(4-chloro-2-methylphenyl)[1-(3,4,5-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B5989674.png)
![1-Morpholin-4-yl-3-[3-(1,2-oxazolidin-2-ylmethyl)phenoxy]propan-2-ol](/img/structure/B5989689.png)
![(5-{[1-(1-methyl-1H-benzimidazol-2-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-furyl)methanol](/img/structure/B5989693.png)
![7-methyl-2-[5-(trifluoromethyl)-1H-pyrazole-3-carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5989694.png)
![3-[3-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B5989700.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[[methyl(2-pyrrolidin-1-ylethyl)amino]methyl]phenoxy]propan-2-ol](/img/structure/B5989701.png)
![[1-[(5-methyl-2-pyrazinyl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5989704.png)

![4-{4-[(1-pyrrolidinylsulfonyl)methyl]benzoyl}morpholine](/img/structure/B5989741.png)
![ethyl 3-[(4-fluorophenyl)amino]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B5989749.png)
